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molecular formula C18H21F3N6O2 B177719 Buparlisib CAS No. 1202777-78-3

Buparlisib

Cat. No. B177719
M. Wt: 410.4 g/mol
InChI Key: CWHUFRVAEUJCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563549B2

Procedure details

Argon gas was bubbled through a heterogeneous mixture of 2,4-dimorpholino-6-chloropyrimidine (4.1 g, 14.3 mmol) and 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (16.5 g, 57.3 mmol) in 1,2-dimethoxyethane and 2M Na2CO3 (3:1) for 20 minutes. 1,1′-Bis(diphenylphosphino)ferrocene palladium(II) chloride (292 mg, 0.36 mmol) was added and the high pressure glass vessel containing the mixture was sealed. The reaction mixture was then heated at 90° C. for 15 hours, cooled and diluted with EtOAc (300 mL). The organic solution was washed with 300 mL of a mixture of water: Na2CO3(sat.):NH4OH(conc.)=5:4:1, then NH4Cl(sat.), and brine (2×), dried over Na2SO4, filtered and concentrated. The crude material was purified by SiO2 chromatography (50-90% EtOAc/hexanes with 0.1% TEA) resulting in 5.62 g (95%) of 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine as an off-white solid. LCMS (m/z): 411.3 (MH+); 1H NMR (CDCl3): δ 8.27 (s, 1H), 6.78 (s, 1H), 5.97 (s, 1H), 4.77 (bs, 2H), 3.59-3.80 (m, 12H), 3.58-3.61 (m, 4H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
292 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[C:11]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[CH:10]=[C:9](Cl)[N:8]=2)[CH2:3][CH2:2]1.[F:20][C:21]([F:39])([F:38])[C:22]1[C:27](B2OC(C)(C)C(C)(C)O2)=[CH:26][N:25]=[C:24]([NH2:37])[CH:23]=1>COCCOC.C([O-])([O-])=O.[Na+].[Na+].CCOC(C)=O.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[F:39][C:21]([F:20])([F:38])[C:22]1[C:27]([C:9]2[CH:10]=[C:11]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[N:12]=[C:7]([N:4]3[CH2:5][CH2:6][O:1][CH2:2][CH2:3]3)[N:8]=2)=[CH:26][N:25]=[C:24]([NH2:37])[CH:23]=1 |f:3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
O1CCN(CC1)C1=NC(=CC(=N1)N1CCOCC1)Cl
Name
Quantity
16.5 g
Type
reactant
Smiles
FC(C1=CC(=NC=C1B1OC(C(O1)(C)C)(C)C)N)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
292 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the high pressure glass vessel containing the mixture
CUSTOM
Type
CUSTOM
Details
was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The organic solution was washed with 300 mL of a mixture of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Na2CO3(sat.):NH4OH(conc.)=5:4:1, then NH4Cl(sat.), and brine (2×), dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by SiO2 chromatography (50-90% EtOAc/hexanes with 0.1% TEA)
CUSTOM
Type
CUSTOM
Details
resulting in 5.62 g (95%) of 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine as an off-white solid

Outcomes

Product
Name
Type
Smiles
FC(C1=CC(=NC=C1C1=NC(=NC(=C1)N1CCOCC1)N1CCOCC1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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